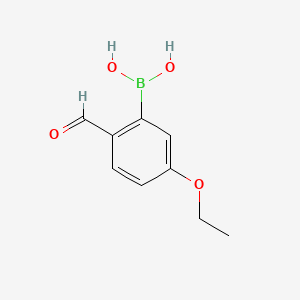

(5-Ethoxy-2-formylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving (5-Ethoxy-2-formylphenyl)boronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters in the presence of diols, which is a reaction often used in sensing applications .Physical And Chemical Properties Analysis

(5-Ethoxy-2-formylphenyl)boronic acid is a solid compound . It has a molecular weight of 193.99 and its InChI key is WZXOCGHYGPWDRF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Boronic Acid in Drug Discovery

Boronic acids have seen increased interest in medicinal chemistry, leveraging their unique properties to enhance the potency and pharmacokinetics of drugs. The FDA and Health Canada have approved several boronic acid-based drugs, with more undergoing clinical trials. These compounds offer a versatile toolkit for drug development, showing promise in improving therapeutic outcomes across various conditions (Plescia & Moitessier, 2020).

Environmental Applications: Boron Removal

In the context of seawater desalination, research on boron removal is crucial due to its presence in drinking water sourced from desalination processes. Studies focus on optimizing reverse osmosis (RO) and nanofiltration (NF) membranes to enhance boron removal, addressing the environmental and health challenges associated with boron in water supplies (Tu, Nghiem, & Chivas, 2010).

Biomass Conversion to Chemicals

Boronic acids play a role in converting plant biomass to valuable chemicals, such as furan derivatives, which serve as feedstocks for polymers, materials, and fuels. This research underscores the potential of boronic acids in facilitating sustainable chemical production from renewable resources, highlighting a path towards less reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Sensing and Detection Technologies

Boronic acids are integral to developing chemical sensors due to their ability to bind selectively to diols and other functional groups, enabling the detection of carbohydrates, ions, and other analytes. This area of research has significant implications for biomedical diagnostics, environmental monitoring, and industrial process control (Bian et al., 2019).

Electrochemical Biosensors

Advances in electrochemical biosensors using ferroceneboronic acid and its derivatives illustrate the potential for non-enzymatic glucose sensing and other applications. These sensors exploit the selective binding properties of boronic acids, offering a promising avenue for developing new diagnostic tools and monitoring devices (Wang, Takahashi, Du, & Anzai, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Propiedades

IUPAC Name |

(5-ethoxy-2-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOCGHYGPWDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethoxy-2-formylphenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)